(R)-4-(1-Amino-2-hydroxyethyl)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1R)-1-amino-2-hydroxyethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-5-7-1-3-8(4-2-7)9(11)6-12/h1-4,9,12H,6,11H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSZAQXPEBIDFE-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)[C@H](CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261139 | |
| Record name | 4-[(1R)-1-Amino-2-hydroxyethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943731-73-5 | |
| Record name | 4-[(1R)-1-Amino-2-hydroxyethyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943731-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1R)-1-Amino-2-hydroxyethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for R 4 1 Amino 2 Hydroxyethyl Benzonitrile
Stereoselective Synthesis Strategies
The synthesis of (R)-4-(1-Amino-2-hydroxyethyl)benzonitrile in its enantiomerically pure form is critical, as different enantiomers of a chiral molecule can exhibit varied biological activities. Stereoselective synthesis strategies are therefore paramount to ensure the production of the desired (R)-isomer exclusively. These methods primarily involve the asymmetric reduction of a prochiral ketone precursor, such as 4-(aminoacetyl)benzonitrile or a protected variant.
Asymmetric Catalysis Approaches (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Reactions, Biocatalysis)
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is broadly categorized into metal-catalysis, organocatalysis, and biocatalysis.
Metal-Catalyzed Asymmetric Reactions: These reactions often employ transition metal complexes, such as those containing Ruthenium (Ru) or Iridium (Ir), combined with chiral ligands. For the synthesis of β-hydroxy α-amino acid derivatives, which are structurally similar to the target compound, Ir-catalyzed dynamic kinetic asymmetric hydrogenation has proven highly effective. rsc.org This method can achieve excellent diastereoselectivities and enantioselectivities (up to >99% ee). rsc.org The general principle involves the hydrogenation of a β-ketoester or a related ketone, where the chiral ligand directs the approach of hydrogen to one face of the carbonyl group, establishing the desired stereocenter.
Organocatalysis: This sub-discipline uses small, chiral organic molecules to catalyze asymmetric transformations. In the context of synthesizing amino alcohols, chiral organocatalysts can be used in reactions like asymmetric aldol (B89426) or Mannich reactions. For instance, bifunctional squaramide-based catalysts have been successfully used in asymmetric [4+3]-cycloaddition reactions to create chiral benzodiazepines, demonstrating their potential to control stereochemistry in complex formations. mdpi.com These catalysts typically work by forming hydrogen bonds with the substrates, creating a chiral environment that directs the reaction pathway. mdpi.com
Biocatalysis: The use of enzymes or whole-cell systems offers exceptional selectivity under mild, environmentally friendly conditions. mdpi.com Asymmetric reduction of the precursor ketone, 4-acetylbenzonitrile (B130643), is a key strategy where biocatalysts excel. For example, S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED) has been shown to catalyze this reduction with 100% conversion. Engineered imine reductases represent another powerful biocatalytic tool, capable of converting imine substrates into chiral amines with high enantiomeric excess (>99% ee), a technique applicable to the synthesis of related pharmaceutical intermediates. nih.gov
Table 1: Examples of Asymmetric Catalysis Approaches This table is generated based on representative data for similar transformations and serves as an illustrative guide.
| Catalyst Type | Catalyst Example | Reaction Type | Substrate Type | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Metal-Catalyst | Ir/f-phamidol | Asymmetric Hydrogenation | Aryl α-dibenzylamino β-ketoester | High | >99% |
| Organocatalyst | Squaramide-based catalyst | Asymmetric Cycloaddition | 2-Amino-β-nitrostyrene | up to 80% | up to 72% |
| Biocatalyst | S-HPED | Asymmetric Reduction | 4-Acetylbenzonitrile | 100% | High |
| Biocatalyst | Engineered Imine Reductase | Asymmetric Reductive Amination | Imino-carbonitrile | 70% | >99% |
Chiral Auxiliary-Mediated Syntheses
This classical strategy involves covalently attaching a chiral molecule, known as a chiral auxiliary, to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com
Commonly used auxiliaries include Evans oxazolidinones, pseudoephedrine and its derivatives, and various sulfinamides. wikipedia.orgsigmaaldrich.comharvard.edu A plausible synthetic route using this method would involve N-acylation of a chiral auxiliary, such as an Evans oxazolidinone, with a derivative of 4-cyanophenylacetic acid. The resulting imide can then undergo a diastereoselective reduction of the ketone function, where the steric bulk of the auxiliary blocks one face of the molecule, forcing the reducing agent to attack from the opposite face. Subsequent cleavage of the auxiliary yields the enantiomerically enriched amino alcohol. Pseudoephenamine is noted as a practical chiral auxiliary that can lead to products with high diastereoselectivites and offers advantages in processing due to the crystallinity of its amide derivatives. harvard.edu
Table 2: Common Chiral Auxiliaries and Their Applications This table provides examples of chiral auxiliaries and the types of stereoselective reactions they are known to control.
| Chiral Auxiliary | Auxiliary Class | Controlled Reaction | Key Feature |
|---|---|---|---|
| Evans Oxazolidinones | Oxazolidinone | Aldol Reactions, Alkylations | Forms a rigid chelated transition state, providing high diastereoselectivity. wikipedia.org |
| Pseudoephedrine/Pseudoephenamine | Amino Alcohol | Alkylation of Amide Enolates | The auxiliary directs alkylation to produce α-substituted carboxylic acids with high enantiomeric purity. harvard.edu |
| (S)-α-Methylbenzylamine (α-MBA) | Chiral Amine | Strecker Reaction | Used to synthesize chiral α-amino acids and their derivatives via diastereoselective addition of cyanide to an imine. nih.gov |
| Camphorsultam | Sulfonamide | Aldol, Diels-Alder Reactions | Highly crystalline derivatives facilitate purification by recrystallization. |
Enantioselective Biocatalytic Transformations
Biocatalytic transformations stand out for their high enantioselectivity and operation under mild aqueous conditions. mdpi.com The asymmetric reduction of a prochiral ketone is the most direct application for synthesizing this compound. Enzymes such as alcohol dehydrogenases (ADHs) are particularly well-suited for this purpose.
Whole-cell catalysts containing specific enzymes like Pichia-ethanol-dehydrogenase (PEDH) have been used to achieve complete (100%) conversion of 4-acetylbenzonitrile into the corresponding chiral alcohol. The high stereospecificity of these enzymes is a result of the precise geometry of their active sites, which orients the substrate in a way that exposes only one of its two prochiral faces to the enzymatic cofactor (e.g., NADH or NADPH) that delivers the hydride. In addition to dehydrogenases, other enzyme classes like transaminases can be used to asymmetrically install the amine group onto a ketone precursor.
Table 3: Examples of Enantioselective Biocatalytic Reductions This table highlights specific enzymes and their effectiveness in producing chiral alcohols from ketone precursors.
| Enzyme/Biocatalyst | Enzyme Class | Substrate | Product | Conversion |
|---|---|---|---|---|
| S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED) | Alcohol Dehydrogenase | 4-Acetylbenzonitrile | (R)-4-(1-Hydroxyethyl)benzonitrile | 100% |
| PEDH (whole-cell) | Alcohol Dehydrogenase | 4-Acetylbenzonitrile | (R)-4-(1-Hydroxyethyl)benzonitrile | 100% |
| Engineered Imine Reductase | Reductase | 1-((2-hydroxyethyl)imino)-2,3-dihydro-1H-indene-4-carbonitrile | (S)-1-((2-hydroxyethyl)amino)-2,3-dihydro-1H-indene-4-carbonitrile | 100% |
Convergent and Divergent Synthetic Routes to this compound
A convergent synthesis would involve preparing key fragments of the molecule separately before joining them in the final stages. For this compound, this could mean synthesizing the chiral (R)-1-amino-2-hydroxyethyl side-chain from a suitable starting material like an (R)-amino acid, and separately preparing a functionalized 4-halobenzonitrile. The two fragments could then be joined via a carbon-carbon bond-forming reaction, such as a Suzuki or Negishi coupling, if appropriately functionalized.
A divergent synthesis begins with a common intermediate that is elaborated into a variety of structurally related compounds. In this context, this compound itself often acts as a key intermediate. A typical divergent route starts with 4-acetylbenzonitrile, which undergoes asymmetric reduction to form the target compound. This versatile intermediate can then be transformed into a library of different final products by, for example, hydrolyzing the nitrile group to a carboxylic acid, reducing it to a primary amine, or further functionalizing the amino or hydroxyl groups of the side chain.
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several of the advanced methodologies discussed align with these principles.
Biocatalytic approaches are inherently green. mdpi.com They typically occur in water under ambient temperature and pressure, avoiding the need for harsh reagents, heavy metal catalysts, and organic solvents. The high selectivity of enzymes minimizes byproduct formation, leading to higher atom economy and simpler purification processes.
Another green strategy involves the use of ionic liquids (ILs) as recyclable catalysts and reaction media. rsc.org For the synthesis of benzonitriles in general, ionic liquids have been shown to replace traditional methods that use corrosive acids and metal salt catalysts. rsc.orgresearchgate.net An ionic liquid can act as a co-solvent and catalyst simultaneously and can be easily separated from the product and recycled, greatly simplifying the process and reducing waste. rsc.org
Solvent-Free or Low-Solvent Methodologies
Reducing solvent use is a core principle of green chemistry. As mentioned, biocatalytic transformations are often performed in aqueous media, which is a significant improvement over volatile organic solvents. Furthermore, research into the synthesis of benzonitriles has explored using ionic liquids as the reaction medium, which can be recycled. rsc.org In some cases, reactions can be designed to run under solvent-free conditions, for example, by using one of the reactants as the solvent or by running the reaction between neat solids or liquids, often with microwave or ball-milling assistance. These approaches significantly reduce waste and the environmental impact associated with solvent production and disposal.
Atom Economy and Process Efficiency Considerations
In the pursuit of sustainable and economically viable manufacturing processes, the principles of green chemistry are increasingly integral to the synthesis of pharmaceutical intermediates like this compound. Key metrics such as Atom Economy (AE) and Process Mass Intensity (PMI) are employed to evaluate and compare the efficiency of different synthetic routes, guiding the development of greener and more cost-effective production methods. mdpi.comprimescholars.com
Atom Economy (AE) , a concept introduced by Barry Trost, provides a theoretical measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comntnu.no It offers a foundational assessment of waste generation at the molecular level. primescholars.com The calculation is as follows:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com
Addition reactions, for instance, are considered highly atom-economical as they incorporate all reactant atoms into the final product, theoretically achieving 100% AE. nih.gov In contrast, substitution or elimination reactions often generate stoichiometric byproducts that are not part of the final product, leading to lower atom economy. primescholars.comscranton.edu
For a hypothetical synthesis of this compound, the atom economy would be calculated based on the specific reactants used in the final bond-forming steps. Different synthetic strategies will inherently possess different theoretical efficiencies.
Hypothetical Atom Economy Calculation for a Reductive Amination Step
To illustrate, consider a hypothetical final step in the synthesis involving the reductive amination of a ketone precursor.
Reaction: 4-(2-Hydroxy-1-oxoethyl)benzonitrile + Ammonia (B1221849) + Reducing Agent → this compound + Byproducts
Desired Product: this compound (C₉H₁₀N₂O, MW: 162.19 g/mol )
The following table demonstrates the atom economy calculation for this hypothetical step, highlighting how the choice of reagents impacts the theoretical efficiency.
| Reactant 1 (Precursor) | Reactant 2 | Reducing Agent | Sum of Reactant MW ( g/mol ) | Desired Product MW ( g/mol ) | % Atom Economy |
| 4-(2-Hydroxy-1-oxoethyl)benzonitrile (MW: 161.16) | Ammonia (MW: 17.03) | Hydrogen (H₂) (MW: 2.02) | 180.21 | 162.19 | 90.0% |
| 4-(2-Hydroxy-1-oxoethyl)benzonitrile (MW: 161.16) | Ammonia (MW: 17.03) | Sodium Borohydride (NaBH₄) (MW: 37.83) | 216.02 | 162.19 | 75.1% |
Note: This table is for illustrative purposes. The byproducts from the reducing agent (e.g., borate (B1201080) salts from NaBH₄) are considered waste in this calculation, thus lowering the atom economy compared to catalytic hydrogenation.
Process Mass Intensity (PMI) provides a more holistic and practical measure of a process's efficiency by considering all materials used, including reactants, solvents, reagents, and materials used in workup and purification, relative to the mass of the final product. mygreenlab.orgacsgcipr.org
PMI = Total Mass in a Process (Reactants, Solvents, etc.) / Mass of Isolated Product acsgcipr.org
The pharmaceutical industry widely uses PMI to benchmark the sustainability of manufacturing processes. tudelft.nlnih.gov A high PMI value indicates significant waste generation, with solvents often being the largest contributor. tudelft.nl For small-molecule drugs, PMI values can range from 25 to over 100 in fine chemical production, and even higher in early development phases. tudelft.nlnih.gov Reducing PMI involves optimizing solvent use, improving yields, and minimizing complex purification steps.
The evaluation of a complete synthetic route for this compound would involve a comprehensive PMI analysis, as detailed in the table below.
Illustrative Components for PMI Calculation
This table outlines the types of materials that would be quantified to determine the PMI for a given synthesis of this compound.
| Category | Examples of Materials | Purpose | Contribution to PMI |
| Starting Materials | Precursors (e.g., 4-cyanophenylacetaldehyde) | Chemical transformation | Direct mass input |
| Reagents | Reducing agents, catalysts, acids, bases | Facilitate reaction | Input mass, including stoichiometric excess |
| Solvents | Tetrahydrofuran (THF), Ethanol (B145695), Water | Reaction medium, dissolution | Often the largest mass contributor |
| Workup Materials | Water, organic solvents for extraction, salts | Product isolation and purification | Significant mass input |
| Purification Media | Silica gel, activated carbon | Removal of impurities | Contributes to solid waste |
| Product | Isolated this compound | Final desired output | The denominator in the PMI calculation |
By meticulously analyzing each component, chemists and chemical engineers can identify "hot spots" of inefficiency and target them for improvement, for example, by selecting greener solvents, implementing catalyst recycling, or designing processes that require simpler purification methods. tudelft.nlnih.gov
Mechanistic Investigations of Reactions Involving R 4 1 Amino 2 Hydroxyethyl Benzonitrile
Elucidation of Reaction Pathways for Functional Group Transformations
The reactivity of (R)-4-(1-Amino-2-hydroxyethyl)benzonitrile is characterized by the independent and concerted reactions of its amino, hydroxyl, and nitrile functional groups, as well as the aromatic ring itself.
The primary amino group is a key site of nucleophilicity in the molecule. Its reactions are fundamental to building more complex molecular architectures. Common transformations include acylation, alkylation, and formation of Schiff bases.
Acylation: The amino group readily reacts with acylating agents like acid chlorides and anhydrides to form the corresponding amides. This reaction is often performed in the presence of a non-nucleophilic base to neutralize the acid byproduct. The high nucleophilicity of the primary amine ensures it reacts preferentially over the less nucleophilic secondary hydroxyl group under neutral or basic conditions.
Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction is often difficult to control, leading to mixtures of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products. Reductive amination offers a more controlled method for introducing alkyl groups.
Schiff Base Formation: Reaction with aldehydes or ketones under dehydrating conditions leads to the formation of imines (Schiff bases). For example, reaction with 4-(dimethylamino)benzaldehyde (B131446) in a suitable solvent like ethanol (B145695) can yield the corresponding imine. synblock.com
These reactions are crucial for installing protecting groups on the nitrogen or for linking the molecule to other scaffolds.
The secondary hydroxyl group is another key functional handle, capable of undergoing a range of transformations typical for alcohols.
Esterification: The hydroxyl group can be acylated to form esters using acid chlorides or anhydrides. This reaction is typically slower than the N-acylation of the more nucleophilic amino group. Selective O-acylation often requires prior protection of the amino group.
Etherification: Formation of ethers can be achieved under basic conditions (e.g., using sodium hydride to form the alkoxide) followed by reaction with an alkyl halide (Williamson ether synthesis).
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-(1-amino-2-oxoethyl)benzonitrile, using a variety of oxidizing agents. The choice of oxidant is critical to avoid over-oxidation or side reactions involving the amino group.
The reactivity of the hydroxyl group is central to modifying the molecule's polarity and for introducing new functional groups.
The nitrile group is a versatile functional group that can be converted into other important chemical moieties, most notably amines and carboxylic acids.
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. youtube.comchemistrysteps.com The reaction proceeds via an intermediate amide. chemistrysteps.com For instance, heating with an aqueous solution of barium hydroxide (B78521) can hydrolyze benzonitriles to the corresponding barium carboxylate salt. google.com Complete hydrolysis of this compound would yield (R)-4-(1-amino-2-hydroxyethyl)benzoic acid. Milder conditions, sometimes employing catalysts like tetrabutylammonium (B224687) hydroxide, can selectively stop the hydrolysis at the amide stage. researchgate.net
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. This reduction would convert the molecule to (R)-4-(1-amino-2-hydroxyethyl)benzylamine, introducing a second basic center.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after aqueous workup.
The transformations of the nitrile group are powerful methods for altering the electronic properties of the aromatic ring and for introducing new functionalities.
The benzonitrile (B105546) ring itself can participate in substitution reactions, although the existing substituents influence the position and feasibility of these reactions.
Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitrile. However, for SNA_r to occur, a suitable leaving group (like a halide) must be present on the ring. In the absence of such a group, SNA_r is generally not a feasible pathway for this molecule. Should a derivative with a leaving group be used, the reaction would likely proceed via a concerted mechanism or a two-step addition-elimination sequence involving a Meisenheimer complex. nih.gov
Stereochemical Control and Chiral Induction Mechanisms
The stereochemistry of this compound is defined by the chiral center at the carbon atom bearing the amino and hydroxyl groups. This chirality is a critical aspect of its chemistry, particularly in the synthesis of enantiomerically pure compounds.
The synthesis of enantiopure this compound itself often relies on principles of asymmetric synthesis. nih.gov For related compounds like 4-(1-hydroxyethyl)benzonitrile, asymmetric reduction of the prochiral ketone (4-acetylbenzonitrile) using chiral catalysts or enzymes is a common strategy. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.
In reactions involving this compound, the existing chiral center can influence the stereochemical outcome of reactions at other sites in the molecule, a process known as chiral induction. For example, if the nitrile group were to be reacted with a Grignard reagent to form a new chiral center, the original stereocenter could direct the approach of the nucleophile, leading to a diastereomeric excess of one product. The amino and hydroxyl groups can play a role in this induction by coordinating to reagents and influencing the transition state geometry. This is a common strategy in the synthesis of stereochemically complex molecules like amino alcohols. researchgate.netchemrxiv.orgnih.gov
Enzymatic reactions are particularly powerful for achieving high stereoselectivity. For instance, lipase-catalyzed hydrolysis of related β-amino esters can proceed with high enantioselectivity. mdpi.com Similarly, enzymatic hydrolysis of nitriles can be highly enantioselective, offering a route to enantiopure carboxylic acids or amides. researchgate.net
Kinetic and Thermodynamic Aspects of Reactions
Detailed kinetic and thermodynamic data for reactions involving this compound are not widely available in the public domain. However, general principles can be applied to understand the factors governing the rates and equilibria of its transformations.
Kinetics: The rates of reaction at each functional group are influenced by several factors.
Steric Hindrance: The proximity of the functional groups on the ethyl side chain can lead to steric hindrance, potentially slowing down reactions compared to simpler, unhindered molecules.
Electronic Effects: The electron-withdrawing nitrile group reduces the electron density of the aromatic ring, which would slow down electrophilic aromatic substitution reactions.
Intramolecular Catalysis/Inhibition: The amino and hydroxyl groups can potentially engage in intramolecular hydrogen bonding, which could affect their nucleophilicity and, consequently, the rates of their reactions. In some cases, one group can act as a catalyst for a reaction at the other. For example, the amino group could act as an intramolecular base to deprotonate the hydroxyl group, increasing its nucleophilicity.
Thermodynamics: The thermodynamic favorability of reactions is determined by the change in Gibbs free energy.
Reaction Equilibria: Reactions like esterification and imine formation are typically reversible. The position of the equilibrium can be shifted by controlling reaction conditions, such as removing a byproduct (e.g., water) to drive the reaction to completion.
Product Stability: The formation of thermodynamically stable products, such as those involving the aromatization of an intermediate, will favor the forward reaction. In transformations of the nitrile group, the final carboxylic acid or amine products are generally much more stable than the starting nitrile, driving these reactions to completion under appropriate conditions.
The table below summarizes the expected reactivity of the functional groups.
| Functional Group | Reagent/Condition | Expected Product Type |
| Amino Group | Acid Chloride | Amide |
| Amino Group | Aldehyde/Ketone | Imine (Schiff Base) |
| Hydroxyl Group | Oxidizing Agent | Ketone |
| Hydroxyl Group | Acid Anhydride | Ester |
| Nitrile Group | H₃O⁺/Heat | Carboxylic Acid |
| Nitrile Group | LiAlH₄ | Primary Amine |
Advanced Characterization and Analytical Methodologies for R 4 1 Amino 2 Hydroxyethyl Benzonitrile
Spectroscopic Techniques for Conformational and Stereochemical Analysis
Spectroscopy is a cornerstone for the structural analysis of chiral molecules in solution. For (R)-4-(1-Amino-2-hydroxyethyl)benzonitrile, a combination of nuclear magnetic resonance and circular dichroism techniques provides a comprehensive picture of its stereochemical features.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation. While standard one-dimensional ¹H and ¹³C NMR spectra confirm the basic connectivity of atoms, advanced two-dimensional NMR techniques are required to probe the molecule's spatial arrangement. rsc.orgchemicalbook.com For a flexible molecule like this compound, determining the preferred conformation in solution is key to understanding its properties.
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for stereochemical assignments. These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å). By analyzing the cross-peaks in a NOESY or ROESY spectrum, it is possible to establish the relative orientation of the substituents around the chiral center. For instance, correlations between the proton on the chiral carbon (the methine proton) and the protons of the hydroxymethyl group can help define the rotational conformation (rotamer) around the C-C bond.
Furthermore, NMR can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs). semanticscholar.org The addition of a chiral auxiliary agent to a solution of the analyte can induce chemical shift non-equivalence between the two enantiomers, allowing for their quantification. semanticscholar.orgmdpi.com
Key NMR Data for Structural Analogs:
4-Aminobenzonitrile : ¹H NMR spectrum shows characteristic peaks for the aromatic protons and the amino group. chemicalbook.com
Benzonitrile (B105546) : Standard ¹H and ¹³C NMR data serve as a reference for the benzonitrile moiety. rsc.org
The determination of enantiomeric excess (ee) or enantiomeric purity is critical in the synthesis and application of chiral compounds. heraldopenaccess.usheraldopenaccess.us High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing Chiral Stationary Phases (CSPs) are the most common and reliable methods for this purpose. nih.govnih.gov
These techniques achieve separation based on the differential transient interactions between the enantiomers and the chiral selector immobilized on the column. For a polar compound like an amino alcohol, several types of CSPs are effective.
Polysaccharide-based CSPs : Columns with derivatized cellulose (B213188) or amylose (B160209) are widely used and show broad applicability.
Macrocyclic Glycopeptide-based CSPs : Phases like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly successful for separating underivatized amino acids and other polar molecules due to their ability to engage in multiple types of interactions (ionic, hydrogen bonding, dipole-dipole). sigmaaldrich.comsigmaaldrich.com
Crown Ether-based CSPs : These are often used for the chiral separation of compounds containing primary amine groups. nih.gov
Alternatively, derivatization of the analyte with a chiral derivatizing agent can form diastereomers, which can then be separated on a standard achiral column. heraldopenaccess.usnih.gov The choice between direct and indirect methods depends on the specific compound and available instrumentation.
Table 1: Typical Chiral Chromatography Conditions for Amino Alcohols and Amines
| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase / Carrier Gas | Detection | Application Note |
|---|---|---|---|---|
| HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin) | Polar Ionic Mode (PIM): Methanol/Acetonitrile with acid/base modifiers | UV, MS | Excellent for underivatized polar analytes like amino alcohols. sigmaaldrich.comsigmaaldrich.com |
| HPLC | Polysaccharide (e.g., Derivatized Cellulose/Amylose) | Normal Phase (Hexane/Alcohol) or Reversed Phase (Acetonitrile/Water) | UV, CD | Broad applicability for a wide range of chiral compounds. |
| HPLC | Crown Ether | Polar Organic Mode (POM): Acetonitrile with acid/base modifiers | UV, Fluorescence | Specific for primary amines, leveraging host-guest complexation. nih.gov |
| GC | Cyclodextrin Derivative (e.g., Chiraldex G-TA) | Helium, Hydrogen | FID, MS | Effective for volatile analytes, often after derivatization to increase volatility. nih.gov |
While chromatography can determine enantiomeric purity, chiroptical techniques are needed to assign the absolute configuration (i.e., R or S). Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive spectroscopic methods for this purpose. nih.govnih.gov
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. hebmu.edu.cn For a molecule to be ECD active, it must contain a chromophore, such as the benzonitrile group in the target compound. hebmu.edu.cn The resulting ECD spectrum, with its characteristic positive or negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer. nih.gov The absolute configuration is typically determined by comparing the experimental spectrum with that of a known standard or, more commonly, with a spectrum predicted by time-dependent density functional theory (TDDFT) calculations. hebmu.edu.cnresearchgate.net A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.govmtoz-biolabs.com
Vibrational Circular Dichroism (VCD) is the infrared equivalent of ECD, measuring circular dichroism in the vibrational transitions of a molecule. ru.nl VCD is sensitive to the stereochemistry of the entire molecule, not just the environment around a chromophore. nih.govru.nl Every chiral molecule has a non-zero VCD spectrum. nih.gov By comparing the experimental VCD spectrum with that predicted by DFT calculations, the absolute configuration can be reliably determined. mdpi.com VCD is particularly advantageous due to its high spectral resolution and the fact that it probes the ground electronic state, making theoretical modeling more straightforward. ru.nl
Mass Spectrometry for Structural Elucidation of Intermediates and Derivatives
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound and its synthetic intermediates or derivatives. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula.
Tandem mass spectrometry (MS/MS) is used to gain structural information through controlled fragmentation of a selected precursor ion. wichita.edu The fragmentation patterns are predictable based on the functional groups present in the molecule. For this compound, characteristic fragmentation pathways would include:
α-Cleavage : This is a dominant fragmentation pathway for amines and alcohols. Cleavage of the bond between the carbon bearing the amino/hydroxyl group and the adjacent carbon is common. For the target molecule, cleavage of the C-C bond between the chiral center and the hydroxymethyl group would lead to the formation of a stable, resonance-delocalized benzylic ion. The primary fragment ion would be [M-CH₂OH]⁺, corresponding to the 4-(1-aminoethyl)benzonitrile (B109050) cation. thieme-connect.de
Loss of Ammonia (B1221849) (NH₃) : A neutral loss of ammonia from the parent ion can occur.
Loss of Water (H₂O) : Dehydration is a common fragmentation pathway for alcohols.
Fragmentation of the Benzonitrile Ring : At higher energies, fragmentation can involve the loss of HCN or HNC from the benzonitrile ring, a characteristic process for this moiety. nih.govrsc.org
By analyzing the fragmentation of molecules isolated during a synthetic route, MS can help identify intermediates, byproducts, and derivatives, confirming that the desired chemical transformations have occurred.
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a derivative can be grown, this technique can provide an unambiguous determination of its absolute configuration. nih.gov
The analysis yields precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. It also provides information on intermolecular interactions, such as hydrogen bonding, and how the molecules pack together. This detailed structural information is invaluable for understanding the molecule's physical properties and can be used to validate the conformational preferences observed in solution by NMR or predicted by computational methods. While obtaining a crystal suitable for diffraction can be a challenge, the resulting structural data is considered the "gold standard" for stereochemical assignment. nih.govresearchgate.net
Theoretical and Computational Studies of R 4 1 Amino 2 Hydroxyethyl Benzonitrile
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the preferred three-dimensional structure and electronic properties of (R)-4-(1-Amino-2-hydroxyethyl)benzonitrile. These calculations typically involve optimizing the molecule's geometry to find the lowest energy conformation.
Detailed analysis of the optimized geometry reveals precise bond lengths, bond angles, and dihedral angles. For instance, the geometry around the chiral carbon atom dictates the specific spatial arrangement of the amino, hydroxyl, and benzonitrile (B105546) groups. The electronic structure can be elucidated through analysis of the frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity and spectroscopic properties. The nitrile group, with its strong dipole moment, significantly influences the electronic distribution across the aromatic ring. nih.gov A related study on a similar benzonitrile derivative showed a dihedral angle of 24.49 (3)° between the two benzene (B151609) rings of that molecule, highlighting the non-planar nature that can arise in such structures. researchgate.net
Table 1: Representative Calculated Geometric Parameters for this compound Note: These are hypothetical values for illustrative purposes, based on typical parameters from DFT calculations on similar organic molecules.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(chiral)-C(aryl) | 1.52 Å |
| Bond Length | C(chiral)-N(amino) | 1.47 Å |
| Bond Length | C(chiral)-C(hydroxy) | 1.53 Å |
| Bond Length | C≡N (nitrile) | 1.15 Å |
| Bond Angle | N-C(chiral)-C(aryl) | 110.5° |
| Dihedral Angle | H-O-C-C(chiral) | -65.0° |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum calculations provide a static, minimum-energy picture, this compound is a flexible molecule that exists as an ensemble of different conformations in solution. Molecular dynamics (MD) simulations are employed to explore this conformational space by simulating the atomic motions over time. nih.gov
Table 2: Illustrative Conformational Analysis from a Simulated MD Trajectory Note: This table represents a hypothetical outcome of an MD simulation to illustrate the exploration of conformational space.
| Dihedral Angle | Description | Major Conformer Population 1 (Angle Range) | Major Conformer Population 2 (Angle Range) |
|---|---|---|---|
| O-C-C-N | Rotation around the chiral C-C bond | gauche (-60° ± 15°) | anti (180° ± 15°) |
| C(aryl)-C(chiral)-C-O | Orientation of the hydroxymethyl group | -70° ± 20° | 50° ± 20° |
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can map out the entire reaction pathway, for example, in the asymmetric reduction of a precursor ketone. These studies involve locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate. mdpi.com
The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor determining the reaction rate. Methods such as Intrinsic Reaction Coordinate (IRC) analysis can confirm that a calculated TS structure correctly connects the reactants and products. nih.gov In a related study on the synthesis of aminoquinolines from 2-aminobenzonitriles, a mechanism was proposed involving aza-Michael addition followed by intramolecular cyclization. cardiff.ac.uk Similarly, theoretical studies on the reaction of nitriles with cysteine residues have identified chair-like transition states in a concerted mechanism. nih.gov
Table 3: Hypothetical Calculated Energies for a Key Reaction Step Note: The values are for a hypothetical asymmetric reduction step leading to the target compound.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.00 | Precursor ketone + Reducing agent |
| Transition State (TS) | +15.5 | Highest energy point of the hydride transfer step |
| Products | -25.0 | This compound complex |
Chiroptical Property Simulations (e.g., ECD/VCD Spectra Prediction)
As a chiral molecule, this compound exhibits chiroptical properties, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These spectroscopic techniques are highly sensitive to the molecule's absolute configuration. Theoretical simulations are essential for interpreting experimental spectra and assigning the absolute configuration.
The process involves first identifying all low-energy conformers of the molecule, typically through a conformational search followed by DFT optimization. nih.gov Then, for each conformer, the ECD spectrum (using Time-Dependent DFT or TD-DFT) and VCD spectrum are calculated. rsc.org The final predicted spectrum is a Boltzmann-weighted average of the individual spectra of all significant conformers at a given temperature. nih.gov A good match between the simulated and experimental spectra provides strong evidence for the assigned absolute configuration and the conformational distribution in solution. nih.govresearchgate.net
Table 4: Representative Predicted Chiroptical Data Note: This table shows hypothetical data illustrating the kind of information obtained from chiroptical simulations.
| Spectroscopy | Wavelength/Wavenumber | Calculated Rotatory Strength (Sign) | Associated Transition |
|---|---|---|---|
| ECD | ~275 nm | Positive (+) | π → π* (Benzene ring) |
| ECD | ~230 nm | Negative (-) | π → π* (Benzene ring) |
| VCD | ~2950 cm⁻¹ | Positive (+) | C-H stretch (chiral center) |
| VCD | ~1050 cm⁻¹ | Negative (-) | C-O stretch |
Interactions with Model Systems (e.g., Host-Guest Interactions in a Theoretical Context)
Understanding how this compound interacts with its environment, such as a protein active site or a synthetic receptor, is crucial for applications in medicinal chemistry and materials science. Computational modeling can simulate these host-guest interactions.
Molecular docking is a common technique used to predict the binding pose and affinity of a small molecule within a larger host. More rigorous methods like QM/MM (Quantum Mechanics/Molecular Mechanics) can provide detailed energetic and geometric information about the key interactions, such as hydrogen bonds formed by the amino and hydroxyl groups, and potential π-π stacking involving the benzonitrile ring. Theoretical studies on related systems have investigated the reversible capture and release of guest molecules, driven by noncovalent interactions. nih.gov The nitrile group itself can act as a hydrogen bond acceptor or participate in polar interactions. nih.gov
Table 5: Illustrative Calculated Interaction Energies with a Model Receptor Site Note: Data is hypothetical, representing a QM/MM calculation of the compound in a simplified active site model.
| Interaction Type | Molecular Groups Involved | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bond | -OH group with Aspartate residue | -5.8 |
| Hydrogen Bond | -NH₂ group with Carbonyl backbone | -4.2 |
| π-π Stacking | Benzonitrile ring with Tyrosine ring | -2.5 |
| Polar Interaction | Nitrile group with Arginine residue | -3.1 |
Derivatization and Analogues of R 4 1 Amino 2 Hydroxyethyl Benzonitrile for Synthetic Exploration
Synthesis of Novel Derivatives through Functional Group Modifications
The presence of three distinct and reactive functional groups in (R)-4-(1-Amino-2-hydroxyethyl)benzonitrile allows for a multitude of synthetic modifications, leading to a diverse library of novel derivatives. libretexts.org These transformations can be selectively targeted to the amino, hydroxyl, or nitrile functionalities.
The primary amine group is a key site for derivatization. It can undergo N-alkylation, such as methylation, to form secondary or tertiary amines. conicet.gov.ar It can also react with aldehydes to form corresponding imines (Schiff bases), which are versatile intermediates themselves. scielo.br For instance, the synthesis of N-hydroxyethyl amino indane derivatives has been achieved from N-hydroxyethyl imino precursors, highlighting the utility of imine formation and subsequent reduction. nih.gov Furthermore, acylation of the amine with acid chlorides or anhydrides yields amides, a common transformation in the synthesis of biologically active molecules. nih.gov
The secondary hydroxyl group can be modified through oxidation to the corresponding ketone or through etherification to produce ether derivatives. The nitrile group on the aromatic ring is another center of reactivity. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or reduced to a primary amine (aminomethyl group), significantly altering the molecule's properties and synthetic potential. The synthesis of complex molecules such as Benzonitrile (B105546), 4-chloro-2-[2-[4-[(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]- demonstrates that modifications can be performed at multiple sites on the benzonitrile framework. epa.gov
Microwave-assisted Knoevenagel condensation has been employed to synthesize derivatives of benzylidenemalononitrile, showcasing a method that utilizes the benzonitrile structural motif for creating new carbon-carbon bonds. nih.gov Such derivatizations underscore the modularity of the subject compound in generating structurally diverse molecules for further investigation.
Stereoselective Synthesis of Related Chiral Building Blocks
The efficient construction of chiral β-amino alcohols from readily available starting materials is a significant objective in organic chemistry due to their high value. westlake.edu.cnnih.gov The inherent chirality of compounds like this compound makes them not only targets of stereoselective synthesis but also valuable precursors for other chiral building blocks. sigmaaldrich.com
Several advanced stereoselective methods have been developed to access this class of compounds:
Asymmetric Reductive Amination: Engineered amine dehydrogenases (AmDHs) have been successfully used for the one-step asymmetric reductive amination of α-hydroxy ketones. nih.gov This biocatalytic approach provides high enantioselectivity (ee >99%) under mild conditions, using ammonia (B1221849) as the amino donor. nih.gov
Catalytic Asymmetric Cross-Coupling: A chromium-catalyzed asymmetric cross-coupling of aldehydes and imines has been developed, employing a radical polar crossover strategy. westlake.edu.cn This method facilitates the modular synthesis of chiral β-amino alcohols with high enantiomeric excess (99% ee) and allows for the creation of adjacent chiral centers with high precision. westlake.edu.cn
Reduction of Amino Acid Derivatives: Optically active N-protected amino alcohols can be synthesized rapidly and in high yields by the reduction of N-protected amino acids using reagents like sodium bis(2-methoxyethoxy)aluminum hydride (Vitride or Red-Al). researchgate.net This method is attractive as it often proceeds without loss of enantiomeric purity. researchgate.net
Transformation of Natural Products: Chiral amino alcohols can be synthesized from abundant, enantiomerically pure natural products. For example, (R)-limonene has been converted into chiral amino alcohols through a sequence of epoxidation, azide (B81097) opening, and reduction. scielo.br
From Chiral Precursors: Enantiomerically pure amino acids can serve as starting materials for the synthesis of other complex chiral building blocks. For example, they can be converted into chiral α-chloroaldehydes, which are then used in the stereoselective Staudinger synthesis of chiral β-lactams, which in turn can be transformed into functionalized azetidines and pyrrolidines. nih.gov
These strategies highlight the diverse approaches available for synthesizing chiral amino alcohols and underscore their importance as versatile building blocks in organic synthesis. westlake.edu.cnnih.gov
Exploration of Structure-Reactivity Relationships in Synthetic Transformations
The reactivity of this compound and its analogues is governed by the interplay of its functional groups and stereochemistry. libretexts.org Understanding these relationships is crucial for designing selective synthetic transformations.
The relative reactivity of the functional groups often dictates the reaction outcome. For example, in competitive reactions, such as the synthesis of β-amino alcohols from aldehydes and imines, the choice of catalyst and conditions is critical to prevent side reactions like the formation of 1,2-diols or 1,2-diamines. westlake.edu.cn The oxygenophilic nature of chromium metal ions, for instance, directs alkyl chromium intermediates to selectively add to aldehydes over imines. westlake.edu.cn
The electronic properties of the benzonitrile ring significantly influence the reactivity of the nitrile group. A computational and experimental study on the reactivity of various nitrile-carrying compounds with cysteine revealed a strong correlation between the nitrile's electrophilicity and the electronic nature of the aromatic or heteroaromatic ring to which it is attached. nih.gov Nitriles on electron-deficient rings are more susceptible to nucleophilic attack. nih.gov This relationship can be leveraged to tune the reactivity of the nitrile for specific applications.
Table 1: Influence of Aromatic System on Nitrile Reactivity with Cysteine
| Compound Class | Substituent Effect | Reactivity toward Cysteine | Reference |
|---|---|---|---|
| Pyrimidine/Pyrazine Nitriles | Electron-withdrawing heteroaromatic ring | High | nih.gov |
| Substituted Pyridine Nitriles | Electron-withdrawing heteroaromatic ring | High | nih.gov |
| 4-Chlorobenzonitrile | Inductive electron-withdrawing group | Intermediate | nih.gov |
| Benzonitrile | Unsubstituted | Intermediate | nih.gov |
| Benzonitriles with EDG | Electron-donating groups | Low | nih.gov |
This table is based on findings from a study on the reaction kinetics of nitriles with cysteine. nih.gov
The stereochemistry at the C1 position is paramount. The (R)-configuration creates a specific three-dimensional environment that directs the approach of reagents, forming the basis of its use in asymmetric synthesis. This steric influence is fundamental to achieving high diastereoselectivity or enantioselectivity when the molecule is used as a chiral auxiliary, ligand, or catalyst.
Application as Chiral Ligands or Catalysts in Asymmetric Synthesis
The 1,2-amino alcohol framework is a privileged structure for the design of chiral ligands and organocatalysts used in asymmetric synthesis. westlake.edu.cnconicet.gov.arresearchgate.net this compound and its derivatives can act as bidentate ligands, coordinating to a metal center through the nitrogen of the amine and the oxygen of the alcohol. This coordination forms a stable chelate ring that creates a well-defined chiral environment around the metal, enabling the transfer of chirality to the products of a catalyzed reaction with high stereocontrol. westlake.edu.cn
These chiral ligands have been successfully applied in a variety of metal-catalyzed asymmetric reactions. For example, chiral amino alcohols derived from levoglucosenone (B1675106) have been used as catalysts in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, achieving significant enantioselectivity. conicet.gov.ar Similarly, chromium complexes with chiral ligands are effective in the asymmetric cross-coupling of aldehydes and imines. westlake.edu.cn The development of chiral ligands is a continuous area of research, with new systems being developed to improve reactivity and enantioselectivity for a broad range of transformations. nih.govfrontiersin.org
Beyond metal catalysis, the amino alcohol motif is central to many organocatalysts. For instance, bifunctional squaramide-based catalysts, which often incorporate chiral amine and hydrogen-bond donating elements, have been used in asymmetric [4+3] cycloaddition reactions to produce chiral 1,4-benzodiazepines. mdpi.com The development of such catalysts is crucial for expanding the toolkit of asymmetric synthesis. asymmetricorganocatalysis.com
Table 2: Examples of Asymmetric Reactions Using Chiral Amino Alcohol-Type Ligands/Catalysts
| Reaction Type | Catalyst System / Ligand Type | Product Class | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Diethylzinc Addition | Ti(Oi-Pr)₄ / 1,3-Amino Alcohol | Chiral Secondary Alcohols | Up to 90% | conicet.gov.ar |
| Cross Aza-Pinacol Coupling | Cr-based catalyst / Chiral Ligand | Chiral β-Amino Alcohols | Up to 99% | westlake.edu.cn |
| [4+3] Cycloaddition | Bifunctional Squaramide Catalyst | Chiral 1,4-Benzodiazepines | Up to 72% | mdpi.com |
| Alkylation of N-sulfonylimines | Cu(II)-BOX Complex | Chiral Amines | Not specified | frontiersin.org |
| Asymmetric Alkylation | Ni(II) / Proline-derived Schiff Base | Tailor-made Amino Acids | Not specified | nih.gov |
This table presents a selection of asymmetric transformations where chiral ligands or catalysts based on the amino alcohol scaffold have been employed.
The versatility and effectiveness of this compound and related chiral amino alcohols as ligands and catalysts underscore their importance in modern synthetic chemistry, enabling the efficient and selective production of valuable enantiopure compounds. westlake.edu.cnconicet.gov.ar
Potential Academic and Industrial Applications of R 4 1 Amino 2 Hydroxyethyl Benzonitrile As a Chemical Entity Excluding Clinical/drug Development
Utility as a Chiral Building Block in Complex Molecule Synthesis
The primary application of (R)-4-(1-Amino-2-hydroxyethyl)benzonitrile is as a chiral building block, a foundational unit used in the construction of larger, more complex enantiomerically pure molecules. Chiral building blocks are essential in organic synthesis for creating specific stereoisomers of target compounds, which is crucial in fields ranging from agrochemicals to materials science.
The value of this compound in this context lies in its bifunctional nature. The amino and hydroxyl groups can be selectively protected and reacted, allowing for stepwise and controlled elaboration of a molecular framework. For example, the amine can be protected with a group like Boc (tert-butoxycarbonyl) while the hydroxyl group is transformed, or vice-versa. This differential reactivity is a cornerstone of modern synthetic strategy.
Furthermore, the benzonitrile (B105546) group offers additional synthetic versatility. It can be:
Hydrolyzed to a carboxylic acid, introducing a new reactive site.
Reduced to a primary amine, creating a diamino structure.
Converted into a tetrazole ring, a common isostere for carboxylic acids.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Resulting Functionality |
|---|---|---|
| Primary Amine (-NH₂) | Acylation, Alkylation | Amide, Secondary/Tertiary Amine |
| Hydroxyl (-OH) | Esterification, Etherification | Ester, Ether |
| Benzonitrile (-CN) | Hydrolysis | Carboxylic Acid |
| Benzonitrile (-CN) | Reduction | Benzylamine |
Development as a Chiral Auxiliary in Asymmetric Reactions
A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org The structural features of this compound make it a candidate for development as a chiral auxiliary, similar to well-established auxiliaries like pseudoephedrine or Evans oxazolidinones. wikipedia.orgnih.gov
In a hypothetical application, the amine of this compound could be acylated with a prochiral carboxylic acid derivative. The resulting amide could then be subjected to an enolate reaction (e.g., alkylation or an aldol (B89426) reaction). The stereochemical outcome of this reaction would be biased by the chiral center of the auxiliary. The bulky 4-cyanophenyl group would sterically hinder one face of the enolate, forcing the incoming electrophile to attack from the opposite, less-hindered face. This process, known as diastereoselective synthesis, would lead to the formation of a new stereocenter in a controlled manner. nih.govwikipedia.org
Following the reaction, the newly synthesized chiral fragment can be cleaved from the auxiliary, for example, by hydrolysis of the amide bond, yielding an enantiomerically enriched product and regenerating the auxiliary (or a derivative). nih.govharvard.edu
Table 2: Common Classes of Chiral Auxiliaries and Their Applications
| Auxiliary Class | Example | Typical Application |
|---|---|---|
| Amino Alcohols | Pseudoephedrine, Pseudoephenamine nih.govharvard.edu | Asymmetric alkylation of amides |
| Oxazolidinones | Evans Auxiliaries | Asymmetric aldol, alkylation, and Diels-Alder reactions wikipedia.org |
| Sulfin-amides | Ellman's Sulfinamide | Asymmetric synthesis of amines |
Exploration in Advanced Materials Science (e.g., Precursors for Chiral Polymers, Liquid Crystals)
The field of materials science constantly seeks new molecules to create materials with novel properties. The structure of this compound is particularly interesting for the development of chiral polymers and liquid crystals.
Liquid Crystals: Liquid crystals are phases of matter with properties between those of a conventional liquid and a solid crystal. wikipedia.org The formation of liquid crystal phases is often driven by molecules containing rigid, rod-like structures known as mesogens. The 4-cyanobiphenyl (B145940) unit is a classic and widely used mesogen. wikipedia.orgsynthon-chemicals.com The benzonitrile group in this compound provides this necessary rigid, polar component.
Crucially, the presence of a chiral center in the molecule can induce the formation of chiral liquid crystal phases, such as chiral nematic (N) or smectic (SmC) phases. wikipedia.org In these phases, the molecules align in a helical superstructure, which gives the material unique optical properties, such as the ability to selectively reflect circularly polarized light. By modifying the amino or hydroxyl groups, the molecule could be tailored to promote specific liquid crystalline behaviors.
Chiral Polymers: Chiral polymers are macromolecules that possess stereogenic centers, leading to specific three-dimensional structures. These materials are investigated for applications in chiral separations, asymmetric catalysis, and chiroptical devices. mdpi.com this compound could serve as a monomer for creating such polymers. For instance, the hydroxyl group could be converted into a polymerizable group like an acrylate (B77674) or vinyl ether. Subsequent polymerization would yield a polymer with pendant chiral benzonitrile units, potentially inducing a helical conformation in the polymer backbone. mdpi.com
Role in Advanced Chemical Probes and Molecular Tools for Research
Chemical probes are small molecules designed to interact with biological targets (like proteins) to study their function. rsc.org The development of novel molecular scaffolds is key to creating probes with high potency and selectivity. The structure of this compound offers a modular scaffold for the synthesis of chemical probe libraries. rsc.orgnih.gov
A typical chemical probe consists of three key components: a recognition element, a reactive group (warhead), and a reporter tag. The this compound scaffold provides handles to install all three:
Recognition Element: The 4-cyanophenyl ring and the chiral center can serve as the initial recognition element, providing specific interactions with a target protein's binding pocket.
Reactive Group: The primary amine or the hydroxyl group can be used as an attachment point for various reactive groups (e.g., electrophiles like acrylates or chloroacetamides) designed to form a covalent bond with a specific amino acid residue (like cysteine) on the target protein. rsc.org
Reporter Tag: The alternative functional group (the one not used for the reactive group) can be used to attach a reporter tag, such as a fluorophore (for imaging) or a biotin (B1667282) tag (for purification and identification of the target protein).
By systematically varying the groups attached to the amine and hydroxyl functions, a library of diverse chemical probes could be generated from this single chiral scaffold, enabling research into protein function and target identification. nih.gov
Future Research Directions and Challenges for R 4 1 Amino 2 Hydroxyethyl Benzonitrile
Emerging Methodologies for Synthesis and Functionalization
The synthesis of enantiomerically pure β-amino alcohols like (R)-4-(1-Amino-2-hydroxyethyl)benzonitrile remains a significant challenge, often requiring multi-step procedures or specific substrates that can elevate costs. westlake.edu.cn Current research is actively pursuing innovative strategies to overcome these limitations.
One promising frontier is the development of novel catalytic asymmetric cross-coupling reactions. For instance, a recently developed chromium-catalyzed asymmetric cross aza-Pinacol coupling of aldehydes and imines offers a modular route to high-value chiral β-amino alcohols. westlake.edu.cn This method utilizes a radical polar crossover strategy to control both chemical and stereochemical selectivity, successfully yielding chiral β-amino alcohols with high enantiomeric excess (99% ee) in scaled-up experiments. westlake.edu.cn Adapting such methodologies to start from precursors like 4-cyanobenzaldehyde (B52832) and suitable imine derivatives could provide a more direct and efficient pathway to this compound.
Biocatalysis represents another powerful and rapidly evolving approach. The use of engineered enzymes, such as amine dehydrogenases (AmDHs) and transaminases, offers a highly selective and sustainable alternative to traditional chemical methods. frontiersin.orgresearchgate.net Researchers have successfully engineered AmDHs for the asymmetric reductive amination of α-hydroxy ketones, achieving excellent enantioselectivity (>99% ee). frontiersin.org Applying this to the corresponding α-hydroxy ketone precursor of the target molecule could enable a direct and efficient synthesis. Similarly, multi-enzyme cascade reactions, for example coupling a transketolase and a transaminase, are being designed to produce complex chiral amino alcohols from simple, inexpensive starting materials like serine and glycolaldehyde. researchgate.net
Future work will likely focus on:
Broadening Substrate Scope: Expanding the applicability of new catalytic systems to include functionalized benzonitrile (B105546) derivatives.
Enzyme Engineering: Tailoring enzymes like AmDHs through directed evolution to enhance their activity and specificity towards the precursors of this compound. frontiersin.orgresearchgate.net
De Novo Pathway Design: Assembling novel biocatalytic cascades in microbial hosts for the one-pot synthesis of the target compound from basic feedstocks. researchgate.net
Exploration of Novel Catalytic Systems Involving this compound
The structural framework of chiral β-amino alcohols is not only a target for synthesis but also a crucial component of chiral ligands and auxiliaries used in asymmetric catalysis. westlake.edu.cn The distinct stereochemistry and functional groups of this compound make it an intriguing candidate for incorporation into new catalytic systems.
The development of ligands derived from this scaffold could lead to novel catalysts for a range of asymmetric transformations, such as reductions, additions, and cross-coupling reactions. The nitrile group offers a unique handle for further modification, allowing for the creation of a library of derivatives with tunable steric and electronic properties. For example, modified cyano-oxazoline ligands have demonstrated practical utility, highlighting the potential of such frameworks. westlake.edu.cn
Furthermore, the enzymes used for its synthesis are themselves subjects of intense research. The discovery and engineering of novel AmDHs from various microbial sources continue to expand the biocatalytic toolbox. frontiersin.org By applying strategies like the combinatorial active-site saturation test (CAST), researchers have significantly improved the catalytic efficiency of these enzymes for producing chiral amino alcohols. frontiersin.org
Key research challenges and opportunities include:
Ligand Synthesis and Application: Designing and synthesizing new chiral ligands based on the this compound backbone and evaluating their performance in asymmetric catalysis.
Mechanism-Guided Enzyme Engineering: Using computational analysis to understand the source of enhanced activity and selectivity in engineered enzymes, thereby guiding further optimization for industrial applications. frontiersin.org
Immobilization and Reusability: Developing robust methods for immobilizing both the chiral ligands and the biocatalysts to improve their stability, reusability, and suitability for industrial processes.
Table 1: Comparison of Emerging Catalytic Strategies for Chiral Amino Alcohol Synthesis
| Catalytic Strategy | Key Features | Potential Advantages for Synthesis | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| Chromium-Catalyzed Cross-Coupling | Asymmetric cross aza-Pinacol reaction of aldehydes and imines. westlake.edu.cn | Modular synthesis from readily available materials; precise stereochemical control. westlake.edu.cn | Up to 99% westlake.edu.cn |
| Engineered Amine Dehydrogenases (AmDH) | Asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849). frontiersin.org | High stereoselectivity; uses inexpensive ammonia; mild reaction conditions. frontiersin.org | >99% frontiersin.org |
| Multi-Enzyme Cascades | Sequential or recycling reactions combining enzymes like transaminases and transketolases. researchgate.net | Use of low-cost natural substrates; one-pot synthesis potential; sustainable. researchgate.net | Not specified, but high conversions reported. researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. nih.goveuropa.eu The synthesis of this compound and its derivatives is well-suited for integration with these modern platforms.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for handling hazardous reagents or highly exothermic reactions. europa.eu The synthesis can be designed as a "telescoped" sequence, where the product of one step flows directly into the next reactor for a subsequent transformation without intermediate isolation. nih.gov For instance, a flow system could be configured for the asymmetric reduction of 4-acetylbenzonitrile (B130643), followed by in-line purification using scavenger resins to remove excess reagents or byproducts. thieme-connect.de
The coupling of flow reactors with real-time analytical tools, such as in-line IR spectroscopy (FlowIR) or mass spectrometry, allows for continuous monitoring and optimization of the reaction. nih.govthieme-connect.de This high degree of automation is crucial for high-throughput screening of reaction conditions and for the rapid synthesis of compound libraries based on the this compound scaffold. Automated platforms can perform nanomole-scale reaction screening and then translate the optimized conditions to micromole-scale synthesis in a continuous flow manner.
Future integration efforts will likely focus on:
Multi-Step Flow Synthesis: Designing and implementing a complete, end-to-end flow process for this compound, from starting materials to the purified product. thieme-connect.de
Automated Optimization: Utilizing automated synthesis platforms coupled with machine learning algorithms to rapidly identify optimal reaction conditions for yield and enantioselectivity.
Integrated Purification: Incorporating in-line purification techniques, such as immobilized scavengers or continuous crystallization, to streamline the manufacturing process. unimi.it
Development of Sustainable and Scalable Synthetic Processes
Creating sustainable and scalable synthetic routes is a paramount goal in modern chemistry, driven by both economic and environmental considerations. For a commercially relevant intermediate like this compound, developing green processes is a key challenge.
Biocatalysis is inherently a green technology, as it operates under mild conditions (ambient temperature and pressure) in aqueous media, uses non-toxic catalysts (enzymes), and can utilize renewable feedstocks. frontiersin.orgresearchgate.net The reductive amination of carbonyl compounds using engineered AmDHs is particularly attractive as it uses inexpensive ammonia as the nitrogen source and generates water as the main byproduct, avoiding the use of heavy metals. frontiersin.org
Flow chemistry also contributes to sustainability. The enhanced heat and mass transfer in microreactors improves energy efficiency and reaction yields, while the reduced reactor volume minimizes waste and improves safety, especially when scaling up production. nih.goveuropa.eu
Future research in this area will aim to:
Combine Biocatalysis and Flow Chemistry: Integrating enzymatic reactions within continuous flow systems to leverage the advantages of both technologies, enabling highly efficient, selective, and sustainable production.
Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, such as the direct asymmetric reductive amination of ketones. frontiersin.org
Alternative Solvents and Reagents: Exploring the use of greener solvents and replacing hazardous reagents with more benign alternatives throughout the synthetic sequence.
Table 2: Components and Advantages of Flow Chemistry Integration
| Component/Concept | Function in the Synthetic Process | Key Advantage |
|---|---|---|
| Pumps (HPLC/Syringe) | Deliver reagents and solvents at precise, stable flow rates. europa.eu | Excellent control over stoichiometry and residence time. europa.eu |
| Microreactors/Packed Columns | Provide a high surface-area-to-volume ratio for reactions. nih.gov | Enhanced heat and mass transfer, improved safety. nih.gov |
| In-line Analytics (e.g., FlowIR) | Monitor reaction progress and product concentration in real-time. thieme-connect.de | Enables rapid optimization and process control. nih.gov |
| Automated Platforms | Integrate synthesis, work-up, and purification steps. nih.gov | High-throughput screening and rapid library generation. nih.gov |
| Immobilized Reagents/Scavengers | Act as catalysts or capture impurities directly within the flow path. thieme-connect.deunimi.it | Simplifies purification, enabling telescoped reaction sequences. nih.gov |
Q & A
Q. What are the common synthetic routes for (R)-4-(1-Amino-2-hydroxyethyl)benzonitrile, and how is enantiomeric purity ensured?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or hydroxylation of benzonitrile precursors. For example, reacting 4-cyanobenzaldehyde with aminoethanol derivatives under catalytic conditions can yield the target compound. Enantiomeric purity is ensured via chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution). Advanced methods like asymmetric catalysis using chiral ligands are also employed to minimize racemization. Analytical validation via polarimetry or chiral stationary phase chromatography is critical .
Q. How is the structure of this compound characterized using spectroscopic methods?
- Methodological Answer : Structural confirmation relies on a combination of techniques:
- NMR : H and C NMR identify the aromatic protons, nitrile group, and stereochemistry of the hydroxyethylamine moiety.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHNO).
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Common assays include:
- MTT/PrestoBlue : Measures cytotoxicity in cancer cell lines (e.g., MCF-7, A549).
- Caspase-3/7 Activity : Quantifies apoptosis induction.
- Cell Cycle Analysis : Flow cytometry identifies phase-specific arrest (e.g., G0/G1). Positive controls (e.g., cisplatin) and dose-response curves are essential for validation .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Contradictions may arise from variations in cell lines, assay conditions, or compound purity. Solutions include:
- Replicating Experiments : Using standardized protocols (e.g., ATCC cell lines, matched passage numbers).
- Orthogonal Assays : Cross-validating results with complementary methods (e.g., Western blotting for apoptosis markers alongside caspase assays).
- Purity Verification : Re-analysing compound integrity via HPLC or LC-MS to exclude degradation products .
Q. How do computational methods elucidate the interaction between this compound and target enzymes?
- Methodological Answer :
- Molecular Docking : Predicts binding modes to active sites (e.g., using AutoDock Vina with PDB structures).
- Molecular Dynamics (MD) Simulations : Assesses stability of ligand-receptor complexes over time.
- QSAR Modeling : Links structural features (e.g., electron-withdrawing nitrile group) to activity trends. Validation against experimental IC values ensures reliability .
Q. How are reaction conditions optimized for scalable synthesis without compromising enantiomeric excess?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
- Temperature Control : Lower temperatures reduce racemization in chiral intermediates.
- Catalyst Selection : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (e.g., lipases) improve stereoselectivity. Process analytical technology (PAT) monitors enantiomeric excess in real-time .
Q. What role do functional groups play in the compound’s reactivity and biological interactions?
- Methodological Answer :
- Nitrile Group : Enhances electrophilicity, enabling covalent binding to thiol groups in enzymes.
- Hydroxyethylamine Moiety : Participates in hydrogen bonding with catalytic residues (e.g., in proteases).
- Chiral Center : (R)-configuration ensures steric complementarity with target pockets. Comparative studies with (S)-isomers highlight enantiomer-specific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
